Tert-butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC19819432
Molecular Formula: C15H19FN2O5
Molecular Weight: 326.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19FN2O5 |
|---|---|
| Molecular Weight | 326.32 g/mol |
| IUPAC Name | tert-butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-7-6-11(9-17)22-13-5-4-10(16)8-12(13)18(20)21/h4-5,8,11H,6-7,9H2,1-3H3 |
| Standard InChI Key | YMQJZHYWQSCLEL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name of this compound is tert-butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate, reflecting its structural components:
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A pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) at position 3.
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A tert-butyloxycarbonyl (Boc) group protecting the pyrrolidine nitrogen.
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A 4-fluoro-2-nitrophenoxy substituent attached to the pyrrolidine ring.
The molecular formula is C₁₅H₁₉FN₂O₅, with a molecular weight of 326.32 g/mol . The CAS registry number 1233859-96-5 uniquely identifies this compound in chemical databases .
Stereochemical Considerations
The pyrrolidine ring introduces a chiral center at position 3, leading to enantiomeric forms. The (S)-enantiomer is often prioritized in pharmaceutical contexts due to its potential bioactivity, though synthetic routes typically yield racemic mixtures without chiral resolution .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence (Fig. 1):
Step 1: Pyrrolidine Functionalization
Pyrrolidine is Boc-protected using di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) to yield tert-butyl pyrrolidine-1-carboxylate.
Step 2: Etherification
The Boc-protected pyrrolidine undergoes nucleophilic aromatic substitution with 4-fluoro-2-nitrophenol. This step typically employs a strong base (e.g., sodium hydride) in anhydrous DMF or THF at 60–80°C .
Reaction Conditions:
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Temperature: 60–80°C
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Solvent: Dimethylformamide (DMF)
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Base: Sodium hydride (NaH)
Industrial Production Challenges
Scale-up introduces challenges:
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Exothermic Risks: The nitro group poses stability concerns under high-temperature conditions.
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Purification: Continuous flow chromatography or crystallization optimizations are required to maintain purity >95%.
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Cost-Efficiency: Sourcing 4-fluoro-2-nitrophenol (a specialty aromatic compound) contributes significantly to production costs.
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C, with exothermic decomposition risks due to the nitro group.
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Hydrolytic Sensitivity: The Boc group is stable under basic conditions but cleaved by strong acids (e.g., HCl in dioxane).
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Photoreactivity: The nitro group may facilitate photo-induced reactions, necessitating storage in amber glass.
Solubility and Partitioning
| Property | Value |
|---|---|
| Water Solubility | <0.1 mg/mL (25°C) |
| logP (Octanol-Water) | 2.8 (predicted) |
| Solubility in DMSO | >50 mg/mL |
The compound’s lipophilicity (logP ~2.8) suggests moderate membrane permeability, advantageous for drug precursor applications.
Chemical Reactivity and Derivatives
Nitro Group Reduction
Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Zn/HCl) converts the nitro group to an amine, enabling further derivatization:
This step is critical for generating aniline intermediates used in pharmaceutical synthesis .
Boc Deprotection
Treatment with trifluoroacetic acid (TFA) cleaves the Boc group, yielding the free pyrrolidine amine:
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring (due to -NO₂ and -F groups) undergoes selective substitution at the para position to fluorine. For example, bromination using Br₂/FeBr₃ yields 4-fluoro-2-nitro-5-bromophenoxy derivatives.
Applications in Scientific Research
Pharmaceutical Intermediate
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Anticancer Agents: The pyrrolidine scaffold is prevalent in kinase inhibitors (e.g., crizotinib analogs) .
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Antibiotics: Fluoro-nitro aromatic moieties enhance bacterial target binding in quinolone derivatives.
Materials Science
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Polymer Modifiers: Incorporation into epoxy resins improves thermal stability.
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Liquid Crystals: The rigid aromatic system and flexible pyrrolidine ring enable mesophase formation.
Agrochemistry
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Herbicide Precursors: Nitro-to-amine conversion yields metabolites with herbicidal activity.
| Hazard Category | Description |
|---|---|
| Acute Toxicity | LD₅₀ (rat, oral): >2000 mg/kg |
| Skin Irritation | Causes mild irritation |
| Environmental Impact | Toxic to aquatic life (EC₅₀: 10 mg/L) |
Regulatory Status
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REACH Compliance: Registered for research use only (no commercial production).
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OSHA Standards: Requires handling in fume hoods with nitrile gloves and lab coats.
Future Research Directions
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Enantioselective Synthesis: Developing asymmetric catalysis to access (S)- and (R)-enantiomers.
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Green Chemistry: Solvent-free mechanochemical synthesis to improve sustainability.
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Biological Screening: Evaluating antimicrobial and antitumor activity in vitro.
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